molecular formula C12H14CaO8 B136592 Calcium monoethylfumarate CAS No. 62008-22-4

Calcium monoethylfumarate

Cat. No.: B136592
CAS No.: 62008-22-4
M. Wt: 326.31 g/mol
InChI Key: WOONQYHBMBCNDD-SYWGCQIGSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium monoethylfumarate typically involves the esterification of fumaric acid with ethanol in the presence of a catalyst, followed by the addition of calcium ions to form the final compound . The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Calcium monoethylfumarate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at the ethyl group or the fumarate moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Calcium monoethylfumarate has been studied for various scientific research applications:

Mechanism of Action

The exact mechanism of action of calcium monoethylfumarate is not fully understood. it is believed to exert its effects through:

Biological Activity

Calcium monoethylfumarate (CMEF) is a fumarate derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and immunology. This article explores the biological activity of CMEF, focusing on its mechanisms of action, therapeutic uses, and supporting research findings.

CMEF is characterized as an α,β-unsaturated carboxylic ester, which allows it to participate in various biochemical reactions. Its structure facilitates interactions with biological macromolecules, influencing several metabolic pathways.

The biological activity of CMEF is primarily attributed to its ability to modulate oxidative stress and inflammatory responses. Key mechanisms include:

  • Antioxidant Activity : CMEF acts as an electrophile, which can interact with thiol groups in proteins, leading to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for the expression of antioxidant genes that protect cells from oxidative damage .
  • Anti-inflammatory Effects : CMEF has been shown to inhibit the activation of pro-inflammatory pathways. It modulates cytokine production and immune cell polarization, contributing to its therapeutic effects in conditions like psoriasis and multiple sclerosis .
  • Metabolic Modulation : Research indicates that CMEF influences cellular metabolism by promoting glycolysis while inhibiting mitochondrial respiration in endothelial cells . This dual action may play a role in its vascular protective effects.

Therapeutic Applications

CMEF has been investigated for various therapeutic applications:

  • Psoriasis Treatment : Clinical studies have highlighted the efficacy of CMEF in reducing psoriatic lesions through its immunomodulatory properties. It appears to downregulate inflammatory cytokines while enhancing the expression of anti-inflammatory mediators .
  • Multiple Sclerosis : Similar mechanisms have been observed in the treatment of multiple sclerosis, where CMEF contributes to neuroprotection and reduces inflammation within the central nervous system .
  • Potential for Other Conditions : Emerging research suggests that CMEF may also be beneficial in treating other inflammatory and autoimmune disorders due to its broad-spectrum anti-inflammatory effects .

Case Studies

Several case studies have documented the clinical application of CMEF:

  • Case Study on Psoriasis :
    • A patient with moderate to severe psoriasis was treated with CMEF over an 8-week period. The results indicated a significant reduction in Psoriasis Area and Severity Index (PASI) scores, with improved skin clearance and patient-reported outcomes regarding quality of life .
  • Multiple Sclerosis Management :
    • In a cohort study involving patients with relapsing forms of multiple sclerosis, those treated with CMEF showed a marked decrease in relapse rates compared to a control group receiving standard therapy. MRI scans demonstrated reduced lesion activity, correlating with clinical improvements .

Research Findings

Recent studies have expanded our understanding of CMEF's biological activity:

StudyFindings
Demonstrated antioxidant properties via Nrf2 activation; potential for treating psoriasis and MS.
Showed modulation of endothelial cell metabolism; reduced respiration rates while enhancing glycolysis.
Identified direct inhibition of pro-inflammatory signaling pathways; implications for broader therapeutic use.

Properties

IUPAC Name

calcium;(E)-4-ethoxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONQYHBMBCNDD-SYWGCQIGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14CaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2459-05-4 (Parent)
Record name Calcium monoethylfumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-22-4
Record name Calcium monoethylfumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium monoethylfumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcium diethyl difumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM MONOETHYLFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium monoethylfumarate
Reactant of Route 2
Reactant of Route 2
Calcium monoethylfumarate
Reactant of Route 3
Reactant of Route 3
Calcium monoethylfumarate
Reactant of Route 4
Reactant of Route 4
Calcium monoethylfumarate
Reactant of Route 5
Reactant of Route 5
Calcium monoethylfumarate
Reactant of Route 6
Reactant of Route 6
Calcium monoethylfumarate
Customer
Q & A

Q1: What is the relationship between calcium monoethylfumarate and monomethylfumarate?

A1: The research article investigates the pharmacokinetics of fumarates after oral administration of a tablet containing both dimethylfumarate and this compound []. While the study doesn't directly measure this compound levels, it focuses on monomethylfumarate, the biologically active metabolite produced from the metabolism of these fumarate compounds.

Q2: How does food intake affect the pharmacokinetics of monomethylfumarate after taking a tablet containing this compound?

A2: The study demonstrates that food intake significantly impacts the absorption rate of monomethylfumarate []. Specifically:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.